![molecular formula C15H25N3O B2501198 N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide CAS No. 2199550-84-8](/img/structure/B2501198.png)

N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

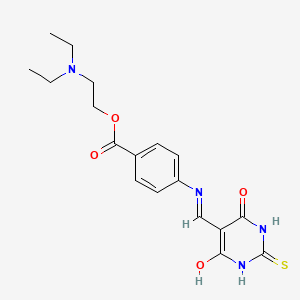

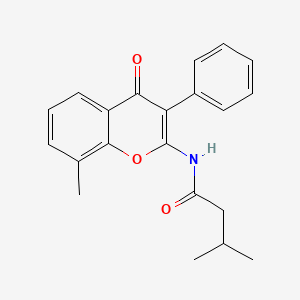

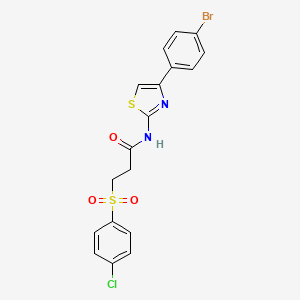

The compound "N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide" is a structurally complex molecule that appears to be related to various pyrrole derivatives synthesized for pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related pyrrole and carboxamide derivatives, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of 5-amino-1H-pyrrole-3-carboxamide derivatives is achieved through a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by AgNTf2. This method features the use of an inexpensive catalyst and simple reaction conditions, leading to high yields of up to 99% . Similarly, the synthesis of pyrrolidin-5-one-2-carboxamides involves a one-pot Ugi reaction followed by regioselective cyclization, which is transition-metal-free and boasts high atom-economy . These methods could potentially be adapted or provide inspiration for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The presence of carboxamide groups is also a common feature, as seen in the synthesis of various pyrrolidine and cyclopentapyrrole derivatives . The structural analysis of these compounds typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. The formal [3 + 2] cycloaddition used to synthesize 5-amino-1H-pyrrole-3-carboxamide derivatives suggests that pyrrole rings can be constructed through cyclization and isomerization reactions . Additionally, the cyclization of N-substituted-2-alleneamides to form pyrrolidin-5-one-2-carboxamides indicates that pyrrole derivatives can be formed through 5-exo-dig cyclization approaches .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their functional groups and molecular structure. For example, the presence of carboxamide groups can affect the solubility and potential hydrogen bonding interactions. The activity of these compounds in biological assays, such as their antiulcer properties, can also provide insights into their chemical behavior in physiological conditions . The synthesis methods described in the papers suggest that these compounds can be tailored for specific properties by modifying the substituents on the pyrrole ring .

Wissenschaftliche Forschungsanwendungen

Enhancing Cellular Uptake and Biological Activity

Research by Meier, Montgomery, and Dervan (2012) highlights the importance of modifications in hairpin polyamides, closely related to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, for enhancing cellular uptake and biological activity. They discovered that introducing a simple aryl group can significantly increase the potency of these compounds by facilitating better nuclear uptake. This advancement is crucial for the application of such molecules in modulating gene expression and as potential therapeutic agents (Meier, Montgomery, & Dervan, 2012).

Antibacterial Applications

Dyatkina et al. (2002) explored a series of pyrrole tetraamides, sharing a structural similarity with N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, showcasing potent antibacterial activity against resistant strains like vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. The study emphasizes the compound's DNA binding affinity as a key factor in its antibacterial efficacy, presenting a promising avenue for developing new antimicrobial agents (Dyatkina et al., 2002).

Divergent Synthesis of Heterocycles

Zhang, Zheng, and Cui (2014) demonstrated a novel Rh(III)-catalyzed C-H activation/cyclization strategy using indoles and pyrroles, akin to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, for synthesizing various heterocycles. This approach offers a versatile pathway for creating complex molecular structures, pivotal for pharmaceutical development and synthetic chemistry (Zhang, Zheng, & Cui, 2014).

Nitric Oxide Synthase Inhibition

López Cara et al. (2009) explored phenylpyrrole derivatives, structurally related to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, as inhibitors of neural and inducible nitric oxide synthase (nNOS and iNOS). This study sheds light on the therapeutic potential of such compounds in treating conditions where nitric oxide plays a pathophysiological role, offering insights into their application in neurological disorders (López Cara et al., 2009).

Gene Expression Regulation

Gottesfeld et al. (1997) reported on small molecules, similar to N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide, that can specifically target DNA sequences to control gene expression. This research underscores the potential of such compounds in therapeutic applications, particularly in targeting and modulating the expression of genes associated with diseases (Gottesfeld et al., 1997).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound contains a pyrrolopyrazine scaffold , which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The exact target would depend on the specific functional groups present in the compound.

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c19-15(16-13-3-1-2-4-13)18-9-11-7-17(14-5-6-14)8-12(11)10-18/h11-14H,1-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASNRYPAPCYMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CC3CN(CC3C2)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2501119.png)

![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)

![Methyl 2-(4-{[(2-chloro-6-methylpyridin-3-yl)sulfonyl]oxy}phenyl)acetate](/img/structure/B2501126.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)

![3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2501134.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)